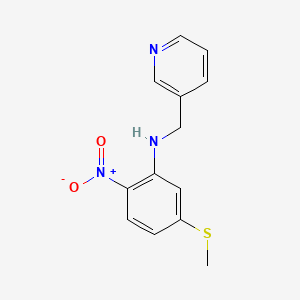
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine
Overview
Description
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a nitro group, a methylthio group, and a pyridin-3-ylmethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of the methylthio group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted aromatic compounds.
Scientific Research Applications
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group can be oxidized, leading to the formation of reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Similar in structure but lacks the methylthio and pyridin-3-ylmethyl groups.
4-nitroaniline: Another nitroaniline derivative with different substitution patterns.
N-(pyridin-3-ylmethyl)aniline: Lacks the nitro and methylthio groups.
Uniqueness
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methylthio groups, along with the pyridin-3-ylmethyl moiety, makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
5-methylsulfanyl-2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H13N3O2S/c1-19-11-4-5-13(16(17)18)12(7-11)15-9-10-3-2-6-14-8-10/h2-8,15H,9H2,1H3 |
InChI Key |
RQLCBBYMLQLROH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














